molecular formula C17H17N3O2S B2354905 1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937597-71-2

1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2354905
CAS No.: 937597-71-2
M. Wt: 327.4
InChI Key: GFBRNSONABEMEA-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

1-Cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H17N3O2SC_{17}H_{17}N_{3}O_{2}S with a molecular weight of 321.37 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core substituted with a cyclopentyl group, a methyl group, and a thiophene moiety, which contributes to its unique biological activity.

PropertyValue
Molecular FormulaC17H17N3O2SC_{17}H_{17}N_{3}O_{2}S
Molecular Weight321.37 g/mol
CAS Number937597-71-2

Antimicrobial Properties

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant antimicrobial activity. A study by RSC Publishing highlighted the design and synthesis of various derivatives that showed promising anti-tubercular effects against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 40.32 μM . Although specific data on the compound is limited, its structural analogs suggest potential effectiveness against bacterial infections.

Anti-Cancer Activity

Pyrazolo[3,4-b]pyridines have been explored for their anti-cancer properties. The compound may act as a tyrosine kinase inhibitor (TKI), which is significant in cancer therapy. A review indicated that various derivatives have shown activity against different cancer cell lines, suggesting that our compound could also possess similar properties . The mechanism likely involves the inhibition of specific kinases involved in cell proliferation and survival.

The biological activity of this compound is thought to involve interaction with key molecular targets such as enzymes and receptors. The binding affinity to these targets can modulate their activity, leading to therapeutic effects. For instance, the compound may inhibit certain kinases or enzymes involved in metabolic pathways critical for disease progression.

Case Studies and Research Findings

  • Anti-Tubercular Activity : In a study focused on synthesizing novel compounds for tuberculosis treatment, derivatives similar to our compound were tested for their efficacy against Mycobacterium tuberculosis. The most active compounds had IC50 values indicating strong inhibitory effects .
  • Cytotoxicity Assessment : Preliminary cytotoxicity studies on related compounds demonstrated low toxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for future therapeutic applications .
  • Structure-Activity Relationship (SAR) : An analysis of various pyrazolo[3,4-b]pyridine derivatives revealed that modifications at specific positions significantly affect biological activity. This information can guide further optimization of our compound for enhanced efficacy .

Properties

IUPAC Name

1-cyclopentyl-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-10-15-12(17(21)22)9-13(14-7-4-8-23-14)18-16(15)20(19-10)11-5-2-3-6-11/h4,7-9,11H,2-3,5-6H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBRNSONABEMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O)C4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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